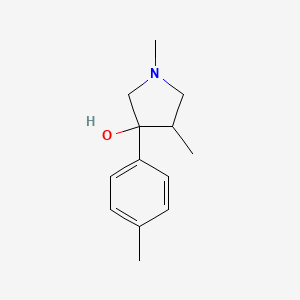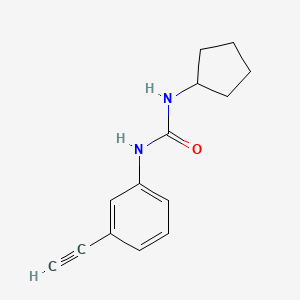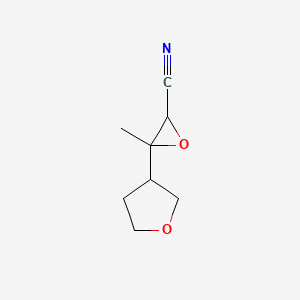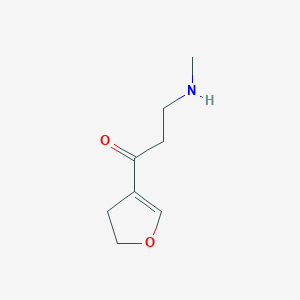
2-(Dimethylamino)ethanimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethanimidamide hydrochloride is a chemical compound with the molecular formula C4H12ClN3 It is commonly used in various scientific research applications due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethanimidamide hydrochloride typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the addition of ammonium chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity. The synthetic route can be summarized as follows:
Reaction of Dimethylamine with Ethyl Chloroformate: This step involves the formation of an intermediate compound, which is then reacted with ammonium chloride.
Addition of Ammonium Chloride: The intermediate compound is treated with ammonium chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The industrial production methods are designed to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.
科学的研究の応用
2-(Dimethylamino)ethanimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(Dimethylamino)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethanethiol hydrochloride
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(Dimethylamino)ethanimidamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and versatility in various chemical reactions and applications.
特性
分子式 |
C4H12ClN3 |
|---|---|
分子量 |
137.61 g/mol |
IUPAC名 |
2-(dimethylamino)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3,(H3,5,6);1H |
InChIキー |
MJXGGCPOIXMRRV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)

![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)





![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)


